molecular formula C13H9N3OS B13108884 2-Quinolinecarboxamide, N-2-thiazolyl- CAS No. 313687-86-4

2-Quinolinecarboxamide, N-2-thiazolyl-

Cat. No.: B13108884
CAS No.: 313687-86-4
M. Wt: 255.30 g/mol
InChI Key: BZFYMVNNVFSVCX-UHFFFAOYSA-N
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Description

Significance of Quinoline-Thiazole Hybrid Architectures in Medicinal Chemistry Research

The hybridization of different pharmacophores is a well-established strategy in drug design to develop new agents with potentially enhanced efficacy and unique mechanisms of action. researchgate.netnih.govjohnshopkins.edu Quinoline-thiazole hybrids, in particular, have garnered considerable attention for their broad spectrum of pharmacological activities. researchgate.net

The quinoline (B57606) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of bioactive compounds. orientjchem.org Similarly, the thiazole (B1198619) ring is a key component of many therapeutic agents. The fusion of these two rings can lead to molecules with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netnih.gov The rationale behind creating such hybrids is that the resulting molecule may interact with multiple biological targets or exhibit a modified pharmacokinetic profile compared to the individual components.

Research into various quinoline-thiazole derivatives has demonstrated their potential as potent biological agents. For instance, certain hybrids have shown significant antibacterial and antifungal activities, with some compounds exhibiting potency comparable or even superior to existing drugs. nih.gov In the realm of oncology, quinoline-thiazole hybrids have been investigated as potential antiproliferative and anti-angiogenic agents. nih.gov The design of these molecules often involves computational studies, such as molecular docking, to predict their interaction with specific biological targets like protein kinases. scielo.br

Historical Context and Evolution of Quinoline-Based Scaffolds in Chemical Biology

The history of quinoline in medicine is long and distinguished, dating back to the 19th century. nih.gov The first significant milestone was the isolation of quinine (B1679958) from the bark of the Cinchona tree, which became the first effective treatment for malaria. ontosight.aiglobalresearchonline.net This discovery laid the groundwork for the development of synthetic quinoline-based antimalarial drugs like chloroquine (B1663885) and primaquine (B1584692) in the 20th century. nih.govglobalresearchonline.net

The success of quinoline antimalarials spurred further research into the broader therapeutic potential of this scaffold. ontosight.ai Over the decades, modifications to the quinoline ring have led to the discovery of compounds with a wide range of pharmacological activities. orientjchem.org This includes antibacterial agents (fluoroquinolones), anticancer drugs, and anti-inflammatory compounds. orientjchem.orgnih.gov The versatility of the quinoline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and properties. orientjchem.org This continuous evolution has solidified the status of quinoline as a fundamental building block in the design of new therapeutic agents. wisdomlib.org

Structural Elucidation and Fundamental Research Interest in the N-2-thiazolyl- Quinolinecarboxamide Core

The core structure of 2-Quinolinecarboxamide, N-2-thiazolyl- is characterized by a quinoline ring linked to a thiazole ring via a carboxamide bridge. This specific arrangement of atoms and functional groups dictates the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, all of which are crucial for its biological activity.

The synthesis of such hybrid molecules typically involves multi-step chemical reactions. A common approach is the coupling of a pre-formed quinoline carboxylic acid with an appropriate aminothiazole derivative. nih.gov The structural integrity of the final compound is then confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

Fundamental research interest in the N-2-thiazolyl- quinolinecarboxamide core stems from the desire to understand the structure-activity relationships (SAR) of this class of compounds. By systematically modifying different parts of the molecule—such as adding substituents to the quinoline or thiazole rings—researchers can investigate how these changes affect its biological activity. This knowledge is invaluable for the rational design of new and more potent derivatives with specific therapeutic applications. While detailed, publicly available research findings on the specific biological activities of 2-Quinolinecarboxamide, N-2-thiazolyl- are limited, the foundational interest in its core structure persists due to the proven potential of the broader class of quinoline-thiazole hybrids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

313687-86-4

Molecular Formula

C13H9N3OS

Molecular Weight

255.30 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C13H9N3OS/c17-12(16-13-14-7-8-18-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H,(H,14,16,17)

InChI Key

BZFYMVNNVFSVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=CS3

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 2 Quinolinecarboxamide, N 2 Thiazolyl and Its Analogues

Established Synthetic Pathways to the 2-Quinolinecarboxamide Core

The construction of the quinoline (B57606) scaffold is a well-established field in organic chemistry, with numerous named reactions and modern catalytic methods available. These pathways can be broadly categorized into those that modify a pre-existing quinoline structure and those that build the heterocyclic ring system from acyclic or simpler cyclic precursors.

Approaches Involving Quinoline-2-carboxylic Acid Precursors

A direct and common method for preparing the 2-quinolinecarboxamide core involves the derivatization of quinoline-2-carboxylic acid. This precursor serves as a versatile starting point, allowing for the formation of an amide bond with various amines. The general approach requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

A primary method involves the conversion of quinoline-2-carboxylic acid into its more reactive acid chloride derivative. researchgate.net This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting quinoline-2-carbonyl chloride is a highly reactive intermediate that readily undergoes amidation upon treatment with a suitable amine. For the synthesis of the unsubstituted 2-quinolinecarboxamide core, this would involve reaction with ammonia (B1221849) or an ammonia equivalent.

In a study focused on preparing various esters and amides, quinoline-2-carboxylic acid chloride was reacted with different arylamines to yield the corresponding N-aryl-2-quinolinecarboxamides. researchgate.net Similarly, another research effort utilized quinoline-2-carboxylic acid as the foundational material to produce a range of Schiff bases and other heterocyclic derivatives after an initial reaction with thionyl chloride. ajchem-a.com

Starting Material Reagents Intermediate Product Reference
Quinoline-2-carboxylic acid1. Thionyl chloride (SOCl₂) 2. Amine (e.g., Arylamine)Quinoline-2-carbonyl chlorideN-Aryl-2-quinolinecarboxamide researchgate.net
Quinoline-2-carboxylic acid1. Thionyl chloride (SOCl₂) 2. Hydrazine hydrateQuinoline-2-carbohydrazideHeterocyclic derivatives ajchem-a.com

Ring Annulation Reactions for Quinoline Scaffold Formation

Ring annulation reactions are fundamental to the de novo synthesis of the quinoline ring system, often starting from aniline (B41778) derivatives. These methods offer the advantage of constructing substituted quinolines that may not be easily accessible from pre-made quinoline precursors.

Classic named reactions for quinoline synthesis include:

Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene), typically under harsh conditions. nih.govwikipedia.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. nih.govwikipedia.org

Friedländer Annulation : This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde (B116499) or ketones). nih.govresearchgate.net This is one of the most convenient procedures for preparing substituted quinolines. researchgate.net

Pfitzinger Reaction : This pathway utilizes isatin (B1672199) and a carbonyl compound to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

Combes Quinoline Synthesis : Involves the reaction of anilines with β-diketones under acidic conditions. wikipedia.org

More recent advancements have focused on transition-metal-catalyzed oxidative annulation strategies, which often provide higher efficiency and functional group tolerance. mdpi.com These methods can involve the coupling of anilines with various partners like alcohols, olefins, or alkynes. For instance, rhodium, ruthenium, and copper catalysts have been employed to mediate C-H bond activation and subsequent cyclization to form the quinoline core. mdpi.com Another modern approach involves a formal [3 + 2 + 1] annulation using an acidic I₂-DMSO system to convert amino acids and anilines into the quinoline core. organic-chemistry.org

Reaction Name Reactants Key Features Reference(s)
Skraup SynthesisAniline, Glycerol, H₂SO₄, Oxidizing agentHarsh conditions, produces unsubstituted quinoline nih.govwikipedia.org
Friedländer Annulation2-Aminobenzaldehyde/ketone, Compound with α-methylene groupConvenient for substituted quinolines nih.govresearchgate.net
Pfitzinger ReactionIsatin, Carbonyl compound, BaseYields quinoline-4-carboxylic acids wikipedia.orgresearchgate.net
Transition Metal-Catalyzed AnnulationAnilines, Alcohols/Olefins/AlkynesHigh efficiency and functional group tolerance mdpi.com

Coupling Methodologies for N-2-thiazolyl- Moiety Introduction

Once the quinoline-2-carboxylic acid or a suitable derivative is obtained, the next critical step is the formation of the amide bond with a 2-aminothiazole (B372263) moiety.

Amidation Reactions Utilizing 2-Aminothiazole

The most direct route to forming the N-2-thiazolyl-2-quinolinecarboxamide is through a standard amidation reaction between an activated quinoline-2-carboxylic acid and 2-aminothiazole. The nucleophilicity of the exocyclic amino group in 2-aminothiazole can be lower than typical alkyl or aryl amines due to conjugation with the heterocyclic ring, which can necessitate specific reaction conditions. researchgate.net

Commonly used coupling reagents for this type of transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. nih.gov

Alternatively, the pre-formed quinoline-2-carbonyl chloride can be reacted directly with 2-aminothiazole, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl generated during the reaction. mdpi.com A variety of amide derivatives of 2-aminothiazoles have been prepared using such methods. nih.gov For example, acylation of 2-aminothiazole with different acyl halides in dry pyridine has been shown to produce the corresponding amides in high yields. mdpi.com

A new and efficient method for preparing 2-aminothiazole-5-carboxamides involved a chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea (B124793), demonstrating an alternative route to related structures. semanticscholar.org

Fragment Coupling and Cross-Coupling Strategies

Beyond direct amidation, more sophisticated fragment coupling and cross-coupling strategies can be employed. These methods offer alternative bond disconnections and can be useful for complex analogues.

One such advanced strategy is the palladium-catalyzed decarbonylative Suzuki cross-coupling. This reaction allows for the coupling of heterocyclic carboxylic acids with arylboronic acids, providing a pathway to biaryl products. organic-chemistry.org While not a direct amidation, this type of methodology highlights the potential for metal-catalyzed reactions to form key bonds in the synthesis of complex heterocyclic systems.

Another approach could involve a multi-step sequence where the thiazole (B1198619) ring is constructed on a pre-existing quinoline-containing scaffold. For instance, a quinoline derivative bearing a thiourea group could undergo a Hantzsch-type thiazole synthesis by reacting with an α-haloketone to form the desired thiazolyl-quinoline linkage. acs.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. nih.govresearchgate.net These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and increasing atom economy.

Key green strategies applicable to the synthesis of 2-Quinolinecarboxamide, N-2-thiazolyl- include:

Use of Green Solvents : Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net Some syntheses of quinoline derivatives have been successfully carried out in water.

Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby increasing energy efficiency. nih.govresearchgate.net

Multicomponent Reactions (MCRs) : Designing a synthesis where three or more reactants are combined in a single step to form the final product. MCRs are highly atom-economical and reduce the number of synthetic steps and purification procedures required. nih.gov

Use of Eco-Friendly Catalysts : Employing reusable solid acid catalysts, biocatalysts, or non-toxic metal catalysts to replace harsh and corrosive acid catalysts like sulfuric acid used in traditional methods like the Skraup synthesis. nih.gov For instance, the eco-friendly catalyst p-TSA has been used in the synthesis of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides. nih.gov

These sustainable methods are crucial for developing more efficient and environmentally responsible synthetic routes for complex pharmaceutical intermediates and final products. semanticscholar.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates enzymatic reactions with traditional chemical methods, presents a promising avenue for the sustainable and efficient production of complex molecules like 2-Quinolinecarboxamide, N-2-thiazolyl-, and its analogues. This approach harnesses the high selectivity and mild reaction conditions of biocatalysts to overcome challenges associated with conventional chemical synthesis, such as harsh reagents and the need for extensive protecting group strategies. While specific chemoenzymatic routes for the direct synthesis of 2-Quinolinecarboxamide, N-2-thiazolyl- are not extensively documented, plausible strategies can be extrapolated from established biocatalytic transformations of quinoline, thiazole moieties, and enzymatic amide bond formations.

The primary enzymatic step in the synthesis of this target molecule would be the formation of the amide bond between a quinoline-2-carboxylic acid derivative and a 2-aminothiazole derivative. Hydrolases, particularly lipases, are a well-established class of enzymes capable of catalyzing amide bond formation, often under non-aqueous conditions to shift the thermodynamic equilibrium towards synthesis over hydrolysis. nih.govrsc.org

One potential chemoenzymatic strategy could involve the lipase-catalyzed amidation of an activated quinoline-2-carboxylic acid ester with 2-aminothiazole. This method, known as ester-amide interconversion, has been successfully employed for the synthesis of various amides. nih.gov The process would begin with the chemical synthesis of an activated ester of quinoline-2-carboxylic acid, followed by an enzymatic step.

Table 1: Potential Lipase (B570770) Catalysts for Amide Synthesis

EnzymeCommon SourceCharacteristics
Candida antarctica lipase B (CALB)Pseudozyma antarcticaHigh thermal stability, broad substrate specificity.
Candida rugosa lipase (CRL)Candida rugosaVersatile, used in synthesis of various heterocyclic compounds. researchgate.net
Porcine Pancreatic Lipase (PPL)Porcine pancreasWidely available, demonstrated promiscuous activity. researchgate.net
Novozym-435Immobilized CALBEnhanced stability and reusability. researchgate.net

Another advanced chemoenzymatic approach involves a cascade reaction where enzymes are used to activate the carboxylic acid in situ. For instance, the adenylation domain of a carboxylic acid reductase (CAR) from Segniliparus rugosus (CARsr-A) can activate a wide range of carboxylic acids to form acyl-S-CoA thioesters. researchgate.netchemrxiv.org These activated intermediates can then be utilized by an acyltransferase to react with an amine, forming the desired amide. researchgate.netchemrxiv.org This system could potentially be adapted for the synthesis of 2-Quinolinecarboxamide, N-2-thiazolyl-, where quinoline-2-carboxylic acid would be the acyl donor.

Table 2: Key Enzymes in a Potential CAR-Based Cascade for Amide Synthesis

Enzyme / ComponentRolePotential Substrates
Carboxylic Acid Reductase (CAR) Adenylation DomainActivates carboxylic acidBroad range of carboxylic acids, potentially including quinoline-2-carboxylic acid. researchgate.netchemrxiv.org
Coenzyme A (CoA-SH)Forms thioester intermediateRecycled in the catalytic cycle. researchgate.netchemrxiv.org
AcyltransferaseCatalyzes amide bond formationAccepts acyl-CoA and an amine nucleophile (e.g., 2-aminothiazole). researchgate.net

Furthermore, the synthesis of the thiazole moiety itself can be achieved through biocatalytic methods. For example, vanillyl alcohol oxidases (VAOs) have been utilized in the one-pot synthesis of 2-aryl thiazolines from 4-hydroxybenzaldehydes and aminothiols, demonstrating the potential for enzymatic routes to key heterocyclic precursors. researchgate.net

The integration of these enzymatic steps with chemical synthesis of the quinoline and thiazole starting materials exemplifies a true chemoenzymatic approach. This strategy offers the benefits of green chemistry, including milder reaction conditions and reduced waste, while leveraging the power of biocatalysis for selective and efficient bond formation. rsc.org

Structure Activity Relationship Sar Investigations of 2 Quinolinecarboxamide, N 2 Thiazolyl Derivatives

Correlative Studies between Structural Features and In Vitro Biological Activity

The biological activity of 2-Quinolinecarboxamide, N-2-thiazolyl- derivatives is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) and thiazole (B1198619) rings. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to bind to target macromolecules.

Systematic modifications of the 2-Quinolinecarboxamide, N-2-thiazolyl- scaffold have revealed key structural requirements for biological activity. For instance, in the context of antimicrobial agents, the introduction of specific substituents at the fourth position of the thiazole ring has been shown to modulate activity. nih.gov

Research into quinoline-thiazole hybrids has demonstrated that derivatization at the fourth position of the thiazole ring, with various aromatic substitutions, significantly impacts their antimicrobial effects. nih.govacs.org For example, linking the quinoline and thiazole rings with a hydrazone moiety and introducing substituents on a phenyl ring at the 4-position of the thiazole has been a strategy to explore SAR. nih.govacs.org

In the development of anticancer agents, substitutions on the quinoline ring have been shown to be crucial. For instance, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides have been synthesized and evaluated for their anticancer activity. nih.gov SAR studies on these compounds revealed that both electron-withdrawing and electron-donating groups on the quinoline ring are important for anticancer activity. researchgate.net

The table below summarizes the impact of various substituents on the biological activity of 2-Quinolinecarboxamide, N-2-thiazolyl- derivatives based on available research.

While specific studies focusing solely on the stereochemistry of 2-Quinolinecarboxamide, N-2-thiazolyl- are not extensively detailed in the provided context, the principles of stereochemistry are fundamental in drug-receptor interactions. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy. For thiazole-containing compounds, the spatial orientation of substituents can influence how the molecule fits into a biological target's binding site.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful tool in ligand-based drug design (LBDD) that identifies the essential three-dimensional arrangement of chemical features required for biological activity. For 2-Quinolinecarboxamide, N-2-thiazolyl- derivatives, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Studies on related quinoline and thiazole-containing compounds have utilized pharmacophore modeling to design new derivatives with enhanced activity. For example, the hybridization of pharmacophoric groups from known antimicrobial agents has been a successful strategy. nih.govacs.org This approach involves combining key structural features from different active molecules to create a new hybrid with potentially improved properties.

Key pharmacophoric features often identified for this class of compounds include:

The quinoline ring system as a core scaffold.

The carboxamide linkage, which can participate in hydrogen bonding.

The thiazole ring, which can engage in various interactions.

Specific substituent patterns that contribute to target binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds.

For quinoline derivatives, QSAR models have been developed to predict their activity as inhibitors of various biological targets. nih.gov These studies often reveal that descriptors related to lipophilicity (logP), electronic properties, and molecular shape are critical for activity. nih.govuran.ua For instance, a reliable QSAR model can be developed to describe the correlation between the activity and the molecular structures to predict inhibitory biological activity. nih.gov

In the context of 2-oxoquinoline arylaminothiazole derivatives, 3D-QSAR techniques like CoMFA and CoMSIA have been applied to understand the structural requirements for tubulin inhibition. scielo.org.mx These studies highlight the importance of electrostatic and hydrophobic interactions for improving inhibitory activity. scielo.org.mx

The table below illustrates the application of QSAR in studying quinoline-thiazole derivatives.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with a biological target. Conformational analysis of 2-Quinolinecarboxamide, N-2-thiazolyl- derivatives helps to understand the preferred spatial arrangement of the quinoline and thiazole rings and the connecting carboxamide group. This preferred conformation, or bioactive conformation, is the one that the molecule adopts when it binds to its target.

The flexibility of the carboxamide linker allows for a range of possible conformations. The relative orientation of the quinoline and thiazole rings can be influenced by the presence of substituents, which may introduce steric hindrance or intramolecular interactions that favor certain conformations. Understanding the conformational preferences of these molecules is essential for interpreting SAR data and for designing new compounds with improved activity.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of 2-Quinolinecarboxamide, N-2-thiazolyl- derivatives with various biological targets.

Studies on structurally related quinoline-based compounds have demonstrated their ability to bind to a range of protein targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.govnih.gov Docking simulations reveal that the binding affinity is often driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, the quinoline (B57606) ring can form hydrophobic interactions within the binding pocket, while the carboxamide linker and the thiazolyl group can participate in hydrogen bonding with key amino acid residues. nih.govscielo.org.mx

In studies of similar quinoline derivatives, molecular docking has been used to investigate interactions with targets such as:

Kinases: Thiazolyl-pyrazoline derivatives have been docked against tyrosine kinase receptors to explore potential anticancer activity. researchgate.net

Tubulin: 2-oxoquinoline arylaminothiazole derivatives have shown interactions with key residues like Gln136 and Val238 in the tubulin binding site. scielo.org.mx

N-myristoyltransferase (NMT): Docking of 2-aryl-quinoline-4-carboxylic acid derivatives demonstrated stable binding to Leishmania major NMT, a potential target for antileishmanial agents. nih.gov

P-glycoprotein (ABCB1): Quinoline derivatives have been studied as inhibitors of this efflux pump, which is involved in multidrug resistance in cancer, showing significant binding affinities. nih.gov

These docking studies provide a rational basis for the observed biological activities and guide the structural modification of the lead compound to enhance its binding affinity and selectivity.

Derivative ClassProtein TargetKey Interacting ResiduesBinding Affinity (kcal/mol)
2-aryl-quinoline-4-carboxylic acidsLeishmania major NMTNot SpecifiedHigh docking scores reported
2H-thiopyrano[2,3-b]quinolinesCB1aILE-8, LYS-11, VAL-14, TRP-25-5.3 to -6.1
N-substituted quinoxaline-2-carboxamidesHuman DNA topoisomeraseNot SpecifiedNot Specified
2-oxoquinoline arylaminothiazolesTubulinGln136, Val238, Thr239, Asn167High total scoring reported

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-protein complex. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to refine the interaction model. nih.govnih.gov

For related quinoline and thiazole-containing inhibitors, MD simulations lasting up to 100 nanoseconds have been used to confirm the conformational stability of the ligand within the protein's active site. scielo.org.mxnih.gov A key metric analyzed in these simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. nih.gov A stable RMSD trajectory over the course of the simulation suggests that the ligand remains securely bound in its predicted orientation, thus validating the docking results. nih.govnih.gov These simulations reinforce the findings from docking studies and provide greater confidence in the proposed binding modes. scielo.org.mx

Quantum Chemical Calculations (e.g., electronic nature, steric hindrance, tautomeric equilibrium effects)

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure and reactivity, which govern its interactions with biological targets.

Electronic Nature and Steric Hindrance: These calculations can determine the distribution of electron density and the electrostatic potential of the molecule. This information is vital for understanding steric and electronic complementarities between the ligand and the protein's binding site. researchgate.net For example, mapping the electrostatic potential can identify regions of the molecule that are likely to act as hydrogen bond donors or acceptors, guiding the design of compounds that can form more favorable interactions. researchgate.net

Tautomeric Equilibrium Effects: Heterocyclic compounds like 2-Quinolinecarboxamide, N-2-thiazolyl- can exist in different tautomeric forms, which are isomers that differ in the position of a proton. mdpi.com The specific tautomer present can significantly affect the molecule's binding properties. Computational chemistry, often in conjunction with NMR spectroscopy, is used to investigate the tautomeric equilibrium. mdpi.comsemanticscholar.org Studies on similar quinoline derivatives have shown that the relative stability of different tautomers can be influenced by substituent effects and the solvent environment. mdpi.com Predicting the predominant tautomeric form under physiological conditions is crucial for accurate molecular modeling and drug design.

In Silico Screening and Virtual Library Design

In Silico Screening: This computational approach involves screening large databases of chemical compounds against a specific protein target to identify potential "hits" with a high likelihood of binding. For compounds related to the quinoline scaffold, inverse virtual screening has been successfully used. nih.gov In this approach, a compound with known biological activity is screened against a library of potential protein targets to identify its molecular mechanism of action. nih.gov This was effectively used to pinpoint Leishmania major N-myristoyltransferase as the likely target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov

Virtual Library Design: The insights gained from molecular docking, MD simulations, and quantitative structure-activity relationship (QSAR) studies are used to design novel derivatives of the lead compound. nih.govscielo.org.mx By understanding which structural features are critical for binding, researchers can create a "virtual library" of new molecules with targeted modifications. For instance, based on 3D-QSAR models, novel tubulin inhibitors were designed from a series of 2-oxoquinoline arylaminothiazole derivatives, aiming for improved inhibitory activity. scielo.org.mx This rational, computer-aided design process accelerates the discovery of more effective drug candidates by prioritizing the synthesis of compounds with the highest predicted potency.

Advanced Analytical Research Methods for 2 Quinolinecarboxamide, N 2 Thiazolyl

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Quinolinecarboxamide, N-2-thiazolyl- are not available in the public domain. Characterization of novel compounds or those synthesized for specific research purposes typically involves the publication of such spectroscopic data to confirm the molecular structure.

For a molecule like 2-Quinolinecarboxamide, N-2-thiazolyl-, one would expect the following analyses:

¹H NMR Spectroscopy: This would provide information on the chemical environment of the hydrogen atoms. Expected signals would correspond to the protons on the quinoline (B57606) and thiazole (B1198619) rings, as well as the amide proton.

¹³C NMR Spectroscopy: This technique would identify the different carbon environments within the molecule, including the carbonyl carbon of the amide linkage and the distinct carbons of the two heterocyclic rings.

Mass Spectrometry: This analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments could further elucidate the structure by showing the breakdown of the molecule at its weakest bonds, such as the amide linkage.

Without published spectra, a definitive table of chemical shifts or mass-to-charge ratios cannot be constructed.

Chromatographic Separation and Purification Techniques (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Specific protocols for the chromatographic separation and purification of 2-Quinolinecarboxamide, N-2-thiazolyl- have not been detailed in the available literature. Synthetic procedures for related compounds often utilize these standard techniques for isolation and purification.

High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to assess the purity of the compound and for analytical quantification. A typical method would be a reversed-phase HPLC (RP-HPLC) using a C18 column. The mobile phase would likely consist of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. Detection would commonly be performed using a UV detector set to a wavelength where the quinoline or thiazole chromophores absorb strongly.

Column Chromatography: For preparative scale purification after synthesis, column chromatography using silica (B1680970) gel as the stationary phase is a common method. The mobile phase (eluent) would be a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, chosen to effectively separate the desired product from byproducts and unreacted starting materials.

As no specific methods have been published, details regarding retention times, solvent gradients, or column specifications are unavailable.

Potentiometric Sensing and Ionophore Applications in Research

There is no available research indicating that 2-Quinolinecarboxamide, N-2-thiazolyl- has been specifically employed as an ionophore in the development of potentiometric sensors. The core structure, containing nitrogen and sulfur heteroatoms, suggests a potential for metal ion coordination. ontosight.ai Indeed, some novel quinoline-based thiazole derivatives have been investigated as fluorescent chemosensors for detecting ions like Fe³⁺, Fe²⁺, and Cu²⁺. ontosight.ai However, these studies focus on fluorescence spectroscopy rather than potentiometry.

Potentiometric sensors measure a potential difference across an ion-selective membrane. The key component of this membrane is an ionophore, a molecule that selectively binds a target ion. For 2-Quinolinecarboxamide, N-2-thiazolyl- to be used in this context, it would need to demonstrate selective binding to a specific cation or anion, leading to a measurable potential change. Research would be required to:

Synthesize and incorporate the compound into a polymeric membrane (e.g., PVC).

Test the resulting electrode's response to a wide range of different ions.

Determine key performance characteristics such as the linear range, detection limit, and selectivity coefficients.

Currently, no such studies have been published for this specific compound.

Future Research Directions and Opportunities

Development of Novel Derivatization Strategies for Enhanced Selectivity

Future efforts in the chemical modification of 2-Quinolinecarboxamide, N-2-thiazolyl- will be pivotal in enhancing its selectivity towards specific biological targets, thereby minimizing off-target effects and improving its therapeutic index. Key derivatization strategies will likely focus on several key areas of the molecule. Modifications to the quinoline (B57606) ring, such as the introduction of various substituents at different positions, could significantly influence the compound's interaction with target proteins. Similarly, alterations to the thiazole (B1198619) ring offer another avenue for refining selectivity. The strategic addition of functional groups can modulate the electronic and steric properties of the molecule, leading to more precise and potent biological activity. A series of novel amino acid derivatives of quinolines have been synthesized and shown potential as antibacterial agents, suggesting a promising path for derivatization.

Exploration of New Biological Targets and Pathways

A critical avenue for future research will be the identification and validation of novel biological targets and pathways for 2-Quinolinecarboxamide, N-2-thiazolyl- and its derivatives. The diverse biological activities associated with both quinoline and thiazole scaffolds suggest a broad range of potential applications. For instance, various 2-quinolone derivatives have demonstrated antimicrobial activities. High-throughput screening of compound libraries against a wide array of biological targets can uncover previously unknown activities. Once a hit is identified, comprehensive target validation studies will be essential to confirm the mechanism of action and its relevance to disease pathology. This exploration could lead to the repositioning of this chemical scaffold for new therapeutic indications.

Multi-Targeted Ligand Design Approaches for Complex Diseases

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, necessitates therapeutic strategies that can modulate multiple targets simultaneously. The design of multi-target-directed ligands (MTDLs) has emerged as a promising approach to address this complexity. The 2-Quinolinecarboxamide, N-2-thiazolyl- scaffold is well-suited for the development of MTDLs by integrating different pharmacophoric features into a single molecule. This can be achieved by designing derivatives that interact with multiple, distinct biological targets implicated in a specific disease. For example, in the context of cancer, a derivative could be engineered to inhibit both a key protein kinase and a component of a cell survival pathway.

Advanced Computational Studies for Predictive Modeling and Lead Optimization

In silico techniques are indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of compounds before their synthesis. Advanced computational studies will be instrumental in guiding the lead optimization process for 2-Quinolinecarboxamide, N-2-thiazolyl- derivatives. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between the compounds and their biological targets, facilitating the rational design of more potent and selective analogs. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts. These predictive models can significantly accelerate the drug discovery pipeline and reduce the costs associated with experimental screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.